AT7867 is a synthetic, small molecule belonging to the class of pyrazole compounds. [] It has gained significant interest in scientific research for its potent inhibitory activity against several protein kinases, primarily AKT and p70 S6 kinase (p70S6K). [] This dual-inhibitory characteristic makes it a valuable tool in understanding cellular signaling pathways, particularly those involved in cell growth, proliferation, and survival. [, , ] Its role in scientific research extends to exploring its impact on various cancer cell lines and potential applications in regenerative medicine. [, , ]
AT7867 belongs to the class of pyrazole compounds, characterized by its structure that includes a biaryl piperidine moiety linked at the 4-position. It is classified primarily as an inhibitor of protein kinases, specifically targeting AKT, p70 S6 kinase, and protein kinase A. The compound's ability to selectively inhibit these kinases makes it an essential tool in studying the phosphoinositide 3-kinase/AKT signaling pathway, which is crucial in cancer biology and treatment resistance .
The synthesis of AT7867 was achieved through fragment-based lead discovery methodologies. Initially, fragments that showed potential binding to AKT were identified and validated using structural studies. These fragments were then optimized into lead compounds through structure-based design, enhancing their efficacy and selectivity. The synthetic route involves multiple steps, including the formation of the pyrazole ring and subsequent coupling with the biaryl piperidine structure. Specific details regarding the synthetic pathway are proprietary but typically involve standard organic synthesis techniques such as coupling reactions, purification methods like chromatography, and characterization via NMR spectroscopy .
The molecular structure of AT7867 can be described as follows:
The structural analysis indicates that AT7867's design allows for effective binding to ATP-binding sites on target kinases, facilitating its role as an inhibitor .
AT7867 undergoes various chemical reactions primarily involving its interactions with protein kinases. As an ATP-competitive inhibitor, it competes with ATP for binding sites on AKT and p70 S6 kinase. The primary reaction can be summarized as follows:
This competitive inhibition leads to decreased phosphorylation of downstream substrates such as GSK3β and S6 ribosomal protein, ultimately resulting in reduced cell proliferation and induction of apoptosis in tumor cells .
The mechanism of action of AT7867 involves its binding to the active site of AKT and p70 S6 kinase, inhibiting their phosphorylation activity. By blocking these critical kinases involved in cell survival pathways, AT7867 disrupts signal transduction processes that promote tumor growth and resistance to chemotherapy. The inhibition leads to:
The pharmacodynamic studies demonstrate that AT7867 effectively modulates biomarkers associated with these pathways, confirming its role as a therapeutic agent against cancers driven by aberrant AKT signaling .
Data from various studies indicate that AT7867 maintains its potency across different conditions while exhibiting low toxicity profiles in preliminary assessments .
AT7867 has significant applications in scientific research, particularly in oncology. Its ability to inhibit key signaling pathways makes it valuable for:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: